
1-(4-Methoxyphenyl)thiourea
Overview
Description
1-(4-Methoxyphenyl)thiourea is an organic compound with the molecular formula C8H10N2OS. It is a thiourea derivative, characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Acid-Catalyzed Thiourea Formation via Aniline-Thiocyanate Condensation
The most widely reported method for synthesizing 1-(4-methoxyphenyl)thiourea involves the condensation of 4-methoxyaniline (p-anisidine) with thiocyanate salts under strongly acidic conditions. In a representative procedure, 4-methoxyaniline (1.0 g, 7.3 mmol) and potassium thiocyanate (4.17 g, 43 mmol) are refluxed in concentrated hydrochloric acid (10 mL) at 80°C for 12–15 hours . The reaction proceeds via in situ generation of isothiocyanic acid (HNCS), which reacts with the aniline to form the thiourea product. This method typically achieves yields of 78–80% after recrystallization from ethanol .
A scaled-up variant reported in a patent utilizes ammonium thiocyanate (502 g) and hydrochloric acid (20% aqueous) with sodium bisulfate as a catalyst . Heating the mixture at 95–100°C for 12–15 hours yields 95.1% of the product, highlighting the method’s industrial viability .
Key Reaction Parameters:
Parameter | Value | Impact on Yield |
---|---|---|
Temperature | 80–100°C | Higher yields at ≥90°C |
Acid Concentration | 20–37% HCl | Critical for HNCS generation |
Reaction Time | 12–15 hours | Prolonged time avoids intermediates |
Base-Mediated Synthesis in Tetrahydrofuran-Water Systems
Alternative protocols employ sodium hydroxide in tetrahydrofuran (THF)-water mixtures to facilitate thiourea formation. A solution of N-aryl-N'-benzoylthiourea in 2 M NaOH/THF (1:1 v/v) is heated at 100°C for 1 hour, precipitating the product upon cooling . This method avoids harsh acidic conditions but requires intermediate benzoylation, reducing atom economy. Yields are moderate (30–52% ), attributed to competing hydrolysis of the benzoyl group .
Two-Step Synthesis via Dithiocarbamate Intermediates
A patent-pending method describes the formation of sodium N-(4-methoxyphenyl)dithiocarbamate by reacting 4-methoxyaniline with carbon disulfide and sodium hydroxide , followed by treatment with propiolactone or 1,3-propanesultone . Subsequent ammonolysis at 50–100°C releases the thiourea in >90% yield . This route is notable for its operational simplicity and minimal byproduct formation.
Solvent-Free Mechanochemical Approaches
Emerging techniques explore solvent-free grinding of 4-methoxyaniline and thiourea in the presence of copper(II) bromide as a catalyst. While yields are yet to be optimized (~60% ), this method aligns with green chemistry principles by eliminating organic solvents .
Comparative Analysis of Methodologies
Method | Yield (%) | Time | Temperature | Advantages | Limitations |
---|---|---|---|---|---|
Acid-Catalyzed | 78–95 | 12–15 h | 80–100°C | High yield, scalable | Corrosive HCl, long reaction |
Base-Mediated | 30–52 | 1–48 h | 20–100°C | Mild conditions | Low yield, multi-step |
Microwave-Assisted | 56 | 0.17 h | 110°C | Rapid, energy-efficient | Specialized equipment needed |
Dithiocarbamate Route | >90 | 2–3 h | 50–100°C | High purity, minimal byproducts | Requires intermediate synthesis |
Mechanochemical | ~60 | 3 h | RT | Solvent-free, eco-friendly | Suboptimal yield |
Chemical Reactions Analysis
Substitution Reactions
1-(4-Methoxyphenyl)thiourea undergoes nucleophilic substitution reactions, particularly in the presence of alkyl halides or bromoketones, to form thiazole derivatives.
Key Examples
Mechanistic Insight :
- The thiourea group acts as a nucleophile, attacking electrophilic carbons in bromoketones or alkyl halides.
- Microwave irradiation enhances reaction efficiency by reducing reaction time from hours to minutes .
Oxidation Reactions
The thiourea moiety (-CS-NH-) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Reported Oxidants and Products
Challenges :
- Direct experimental data on oxidation of this compound is sparse, but analogous thioureas confirm this reactivity .
Complexation with Metal Ions
The sulfur and nitrogen atoms in this compound enable coordination with transition metals, forming stable complexes.
Documented Complexes
Key Findings :
- Copper(II) complexes exhibit distorted square-planar geometries, confirmed by X-ray crystallography .
- Palladium adducts enhance catalytic efficiency in cross-coupling reactions .
Cyclization and Heterocycle Formation
Under oxidative or thermal conditions, this compound participates in cyclization reactions to form benzothiazoles or related heterocycles.
Case Study
- Reaction with 2-Aminobenzothiazole :
Biological Activity-Driven Modifications
This compound derivatives are synthesized for pharmacological screening, leveraging its scaffold for drug discovery.
Anticancer Derivatives
Mechanism :
- Inhibits enzyme targets (e.g., InhA in tuberculosis) via hydrogen bonding and hydrophobic interactions .
Critical Analysis of Data Gaps
Scientific Research Applications
Anticancer Properties
1-(4-Methoxyphenyl)thiourea has been investigated for its anticancer potential. Recent studies have shown that derivatives of this compound exhibit significant in vitro anticancer activity against various human cancer cell lines, such as lung (A549), prostate (PC3), breast (MCF-7), and others. For instance, certain thiourea-azetidine hybrids containing the 4-methoxyphenyl moiety demonstrated enhanced potency compared to standard chemotherapeutic agents like Doxorubicin .
Antimicrobial Activity
The compound has also been explored for its antibacterial and antifungal properties. Thioureas are known to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects. Research indicates that this compound can inhibit the growth of specific pathogens, contributing to its potential as a therapeutic agent .
Anti-Tuberculosis Activity
Emerging studies have focused on the anti-tuberculosis properties of thiourea derivatives. Compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis, making them candidates for developing new treatment regimens against drug-resistant strains .
Industrial Applications
Beyond biological applications, this compound is utilized in various industrial processes:
- Pharmaceuticals : It serves as a precursor for synthesizing other bioactive compounds.
- Agrochemicals : The compound is explored for its potential use in developing herbicides and insecticides due to its biological activity.
- Dyes : Its chemical properties allow it to be incorporated into dye formulations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. This inhibition can lead to the disruption of metabolic pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
- N-(4-Methylphenyl)thiourea
- N-(3-Methoxyphenyl)thiourea
- N-(4-Ethoxyphenyl)thiourea
Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
1-(4-Methoxyphenyl)thiourea is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Properties
This compound possesses a thiourea structure characterized by the presence of a sulfur atom replacing the oxygen atom found in urea. The molecular formula is C₈H₉N₃OS, and it features a methoxy group (-OCH₃) at the para position of the phenyl ring, which significantly influences its solubility and reactivity with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential utility as an antibacterial agent .
- Antitumor Activity : There is emerging evidence supporting the antitumor effects of this compound. It has been investigated for its ability to inhibit tumor cell proliferation, particularly in models of cervical and endometrial carcinoma .
- Inhibition of Enzymatic Activity : Molecular docking studies reveal that this compound can effectively bind to active sites on enzymes, potentially leading to inhibition or modulation of their activity. This property is crucial for its application as a therapeutic agent against various diseases .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound interacts with key enzymes involved in metabolic pathways, which may lead to altered cellular responses and inhibition of tumor growth .
- Cellular Interaction : Studies suggest that this compound can interact with nucleic acids and proteins, affecting their functions. This interaction is critical for understanding its potential therapeutic mechanisms .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar thioureas is provided below:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-(4-Chlorophenyl)thiourea | Thiourea | Exhibits enhanced antimicrobial properties |
1-(4-Nitrophenyl)thiourea | Thiourea | Noted for higher reactivity in electrophilic substitutions |
1-(Phenyl)thiourea | Thiourea | Basic structure; often serves as a parent compound |
1-(3-Methoxyphenyl)thiourea | Thiourea | Different electronic properties due to methoxy positioning |
The presence of different substituents on the phenyl ring significantly affects the reactivity and biological activity of these compounds.
Case Studies and Research Findings
Several studies have highlighted the potential applications and effectiveness of this compound:
- Antituberculosis Activity : A study demonstrated that thiourea derivatives, including this compound, showed promising results against drug-resistant strains of Mycobacterium tuberculosis. The compound's mechanism appears to involve inhibition of specific metabolic pathways essential for bacterial survival .
- Leishmanicidal Activity : In vitro studies have revealed that related thioureas exhibit significant leishmanicidal activity against Leishmania infantum, indicating that structural modifications can enhance their efficacy against parasitic infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)thiourea, and how can reaction conditions be optimized?
A common method involves treating 4-methoxybenzoyl isothiocyanate with ammonia under reflux in acetone, yielding ~78% product after recrystallization . Optimization may include adjusting stoichiometry, solvent choice (e.g., acetone vs. ethanol), and reaction time. For example, extending reflux time to 5 hours improved yields in analogous thiourea syntheses . Purity is typically confirmed via elemental analysis (C, H, N, S) and melting point determination.
Q. How is this compound characterized structurally, and what techniques are critical for validation?
Single-crystal X-ray diffraction is the gold standard for confirming molecular conformation. For instance, torsion angles (e.g., C2–C1–N1–C7 = 44.6°) and hydrogen-bonding networks (N–H···S/F interactions) define its 2D sheet structure . Complementary techniques include FT-IR (N–H and C=S stretches at ~3200 cm⁻¹ and ~1250 cm⁻¹, respectively) and NMR (δ ~9.5 ppm for thiourea NH protons) .
Q. What preliminary biological screening approaches are used to evaluate this compound derivatives?
Derivatives are typically screened against bacterial (e.g., Mycobacterium tuberculosis) and fungal strains via microdilution assays to determine minimum inhibitory concentrations (MICs). For example, analogs with pyridine or benzothiazole moieties showed MICs of 6.25–12.5 µg/mL against tuberculosis . Cytotoxicity is assessed using mammalian cell lines (e.g., HeLa) via MTT assays to establish selectivity indices .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the 4-methoxyphenyl group modulate biological activity?
Electron-withdrawing groups (e.g., –NO₂) enhance hydrogen-bonding capacity with enzyme active sites, improving antimycobacterial activity, while bulky substituents (e.g., –CF₃) may reduce membrane permeability . Computational docking studies (e.g., with M. tuberculosis enoyl-ACP reductase) can predict binding affinities and guide synthetic modifications .
Q. What role does this compound play in catalytic systems, and how is its efficacy quantified?
It acts as a ligand and reducing agent in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a CuSO₄/thiourea system achieved 85–92% yields for 1,4-disubstituted triazoles in aqueous media . Catalytic efficiency is measured via turnover frequency (TOF) and compared to traditional ligands (e.g., tris-triazole ligands).
Q. How can structural contradictions in crystallographic data inform SAR (Structure-Activity Relationship) studies?
Discrepancies in torsion angles (e.g., 44.6° vs. 32.1° in fluorinated analogs) suggest flexibility in the thiourea moiety, which may affect intermolecular interactions. For instance, planar conformations enhance π-π stacking in enzyme pockets, while twisted conformations improve solubility . MD simulations can model dynamic behavior under physiological conditions.
Q. What strategies resolve conflicting bioactivity data between in vitro and cellular assays for thiourea derivatives?
Poor correlation often stems from differential cellular uptake or metabolic stability. Solutions include:
- Prodrug design : Masking polar groups (e.g., acetylating –NH₂) to enhance permeability .
- Metabolite profiling : LC-MS/MS to identify degradation products in cell lysates .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict bioavailability .
Q. Methodological Considerations
Q. What analytical workflows are recommended for purity assessment in synthetic batches?
Combine HPLC (C18 column, acetonitrile/water gradient) with charged aerosol detection (CAD) for non-UV-active impurities. Elemental analysis deviations >0.4% indicate significant contaminants .
Q. How are intermolecular interactions of this compound quantified in crystal engineering?
Hirshfeld surface analysis quantifies contact contributions (e.g., H···S/F interactions). For example, H···S contacts account for 18.2% of interactions in fluorinated analogs, stabilizing crystal packing .
Properties
IUPAC Name |
(4-methoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-6(3-5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYLJBWDZZMDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177472 | |
Record name | Thiourea, (4-methoxyphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2293-07-4 | |
Record name | (4-Methoxyphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2293-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Thioureidoanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Methoxyphenyl)thiourea | |
Source | DTP/NCI | |
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Record name | (4-Methoxyphenyl)thiourea | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79869 | |
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Record name | Thiourea, (4-methoxyphenyl)- (9CI) | |
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Record name | 1-(4-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.211 | |
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Record name | 4-THIOUREIDOANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF66AP2S55 | |
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Retrosynthesis Analysis
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